Relenopride hydrochloride
Overview
Description
Relenopride Hydrochloride: is a small molecule drug developed by SK Biopharmaceuticals Co., Ltd. It is a selective serotonin 4 (5-HT4) receptor agonist, primarily investigated for its potential in treating chronic idiopathic constipation and irritable bowel syndrome with constipation . The compound has shown promise in clinical trials for improving gastrointestinal motility and colonic transit .
Preparation Methods
Synthetic Routes and Reaction Conditions: Relenopride Hydrochloride is synthesized through a multi-step process involving the formation of a benzamide moiety with an amine group attached to the benzene ring . The synthetic route typically involves:
Formation of the benzamide core: This step involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with appropriate reagents to form the benzamide core.
Attachment of the piperidine ring: The benzamide core is then reacted with a piperidine derivative to form the final compound.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction conditions such as temperature, pressure, and solvent choice, as well as purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Relenopride Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and piperidine moieties.
Reduction: Reduction reactions can occur at the benzamide core, affecting the overall structure and activity of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the benzene ring and piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine or alcohol derivatives .
Scientific Research Applications
Relenopride Hydrochloride has several scientific research applications:
Mechanism of Action
Relenopride Hydrochloride exerts its effects by acting as a selective agonist of the serotonin 4 (5-HT4) receptor . The activation of these receptors enhances gastrointestinal motility by increasing the release of acetylcholine in the enteric nervous system. This leads to improved antral contractions and accelerated gastric emptying . The compound also influences colonic transit, thereby alleviating symptoms of constipation .
Comparison with Similar Compounds
Prucalopride: Another 5-HT4 receptor agonist used for treating chronic constipation.
Tegaserod: A partial 5-HT4 receptor agonist used for irritable bowel syndrome with constipation.
Cisapride: A 5-HT4 receptor agonist previously used for gastrointestinal motility disorders.
Uniqueness of Relenopride Hydrochloride: this compound is unique due to its high selectivity for the 5-HT4 receptor, which minimizes off-target effects and enhances its therapeutic profile . Additionally, its chemical structure allows for better pharmacokinetic properties, such as improved absorption and distribution .
Properties
IUPAC Name |
[(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClFN4O4.ClH/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16;/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31);1H/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJYQFHCCNBNI-BOXHHOBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)N)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221416-42-7 | |
Record name | Relenopride hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221416427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RELENOPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CC34KNCU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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